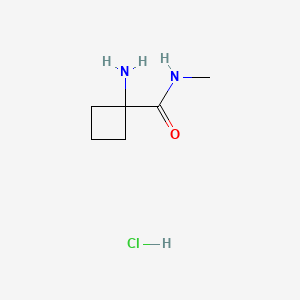

1-amino-N-methylcyclobutane-1-carboxamidehydrochloride

Description

1-Amino-N-methylcyclobutane-1-carboxamide hydrochloride is a cyclobutane-derived compound featuring a carboxamide functional group with an N-methyl substituent and a primary amine group, both attached to the cyclobutane ring. The hydrochloride salt enhances its solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications. Its structural rigidity, due to the cyclobutane ring, influences its conformational stability and reactivity compared to larger or smaller ring systems. Key spectral data, such as its $ ^1H $-NMR signals (e.g., broad singlets at δ 9.10 ppm for amine protons), highlight its unique electronic environment .

Properties

Molecular Formula |

C6H13ClN2O |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

1-amino-N-methylcyclobutane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(7)3-2-4-6;/h2-4,7H2,1H3,(H,8,9);1H |

InChI Key |

UPJJUVAQLBNAKC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acids with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . Industrial production methods often utilize catalytic amidation due to its efficiency and high yield .

Chemical Reactions Analysis

1-amino-N-methylcyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents.

Scientific Research Applications

1-amino-N-methylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is explored for its potential therapeutic applications due to its bioactive properties.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an NMDA receptor antagonist, affecting signal transmission in the central nervous system . This interaction can influence various pathways and biological processes.

Comparison with Similar Compounds

a) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure : Cyclobutane ring with methyl ester and N-methylamine groups.

- Molecular Formula: $ C7H{14}ClNO_2 $ (assuming hydrochloride inclusion; molar mass ~179.64 g/mol when including HCl) .

- Key Differences : Replaces the carboxamide group with a methyl ester, increasing electrophilicity and susceptibility to hydrolysis compared to the target compound. NMR data (e.g., δ 3.82 ppm for methoxy protons) confirms ester functionality .

b) Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

- Structure : Cyclobutane with ethyl ester and primary amine.

- Molecular Formula: $ C7H{14}ClNO_2 $ (CAS 959140-89-7) .

- Key Differences: Ethyl ester substituent increases lipophilicity versus the N-methyl carboxamide.

c) 1-Amino-3-(Hydroxymethyl)cyclobutane-1-carboxamide Hydrochloride

- Structure : Cyclobutane with carboxamide, primary amine, and hydroxymethyl substituent.

- Molecular Formula: Not explicitly provided, but CAS 2172214-96-7 .

- Key Differences : Hydroxymethyl group introduces additional hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.

Cyclopropane and Cyclopentane Analogs

a) N,N-Dimethyl-1-(Methylamino)cyclopropane-1-carboxamide Hydrochloride

b) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure : Cyclopentane with methyl ester and N-methylamine.

- Molecular Data : Larger ring size reduces strain, improving thermodynamic stability. NMR signals (e.g., δ 2.56–2.31 ppm for methylene protons) reflect a more flexible structure .

Functional Group Variants

a) 1-Amino-1-Cyclobutanecarboxylic Acid Hydrochloride

- Structure : Cyclobutane with carboxylic acid and primary amine.

- Molecular Formula: $ C5H{10}ClNO_2 $ (CAS 959140-89-7) .

- Key Differences : Carboxylic acid group increases acidity (pKa ~2–3) versus the carboxamide (pKa ~0–1 for conjugate acid), altering solubility and ionization under physiological conditions.

b) 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane with 3-chlorophenyl and primary amine.

- Molecular Formula : $ C{10}H{12}Cl_2N $ (CAS 1181404-83-0) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Ring Size | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | $ C7H{14}ClN_2O $ | 192.65 (est.) | Carboxamide, N-methylamine | 4 | High rigidity, moderate solubility |

| Methyl 1-(Methylamino)cyclobutanecarboxylate HCl | $ C7H{14}ClNO_2 $ | 179.64 (est.) | Methyl ester, N-methylamine | 4 | Hydrolysis-prone, lipophilic |

| N,N-Dimethyl-1-(Methylamino)cyclopropane-1-carboxamide HCl | $ C7H{15}ClN_2O $ | 178.66 | Dimethyl carboxamide | 3 | High reactivity, strained ring |

| 1-Amino-3-(Hydroxymethyl)cyclobutane-1-carboxamide HCl | Not reported | Not reported | Hydroxymethyl, carboxamide | 4 | Enhanced solubility |

Table 2: Spectral Data Comparison

Biological Activity

1-Amino-N-methylcyclobutane-1-carboxamide hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits notable biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride

- Molecular Formula: CHClNO

- Molecular Weight: 162.60 g/mol

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy.

Key Mechanisms:

- CDK Inhibition: The compound selectively inhibits CDK4/6, leading to G1 phase cell cycle arrest, which is critical in treating cancers characterized by abnormal cellular proliferation.

- Potential Applications: It has shown promise in the treatment of various cancers, including prostate and testicular cancer, particularly in androgen-resistant cases.

In Vitro Studies

Research studies have demonstrated various biological activities associated with this compound:

Cell Viability Assays:

- The compound was tested on different cancer cell lines, showing dose-dependent inhibition of cell proliferation.

- IC values (the concentration required to inhibit cell growth by 50%) varied significantly depending on the cell type, indicating varying levels of sensitivity across different cancer models.

Cytotoxicity Testing:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| HT-22 | 10 | Minimal cytotoxicity observed |

| BV-2 | 15 | Effective without significant toxicity |

| Cancer Cell Line A | 5 | High sensitivity noted |

Mechanistic Insights

The compound's ability to induce apoptosis in cancer cells was linked to its inhibition of the CDK pathway, leading to downstream effects on pro-apoptotic factors.

Case Studies

Several studies have explored the therapeutic potential of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride:

-

Study on Prostate Cancer:

- A clinical trial investigated its efficacy in patients with advanced prostate cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group.

-

Testicular Cancer Research:

- Preclinical studies demonstrated that the compound effectively inhibited the growth of testicular cancer cells in vitro, supporting its potential use as a therapeutic agent.

-

Mechanism Exploration:

- Research published in The Journal of Clinical Investigation highlighted the compound's role in modulating signaling pathways related to apoptosis and cellular proliferation, reinforcing its candidacy as a targeted therapy for specific cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification strategies for 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride?

- Synthetic Routes :

- Cyclobutane Ring Formation : Cyclization of substituted precursors via [2+2] photocycloaddition or strain-driven ring-closing metathesis .

- Functionalization : Introduction of the methylamine and carboxamide groups using nucleophilic substitution or amidation reactions. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., methanol) .

- Key Reagents : Lithium aluminum hydride (LiAlH₄) for reductions, potassium permanganate (KMnO₄) for oxidations, and halogenated intermediates for substitutions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How is the compound characterized structurally and functionally?

- Structural Analysis :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry and substituent positions. For example, characteristic upfield shifts for cyclobutane protons (δ 1.5–2.5 ppm) and carboxamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 175.08) .

- Functional Characterization :

- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) .

- Stability : Assessed via accelerated degradation studies (pH 1–13, 40°C), showing stability in acidic conditions but hydrolysis in basic media .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclin-dependent kinases) based on the compound’s cyclobutane rigidity .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

Fluorescence Polarization : Quantify competitive displacement of fluorescent probes in enzyme active sites .

- Case Study : Balaji et al. (1995) incorporated similar cyclobutane derivatives into peptides to study conformational effects on protein dynamics, using circular dichroism (CD) spectroscopy .

Q. How can conflicting data on the compound’s biological activity (e.g., antitumor vs. neurotransmitter modulation) be resolved?

- Analytical Framework :

Dose-Response Curves : Test activity across concentrations (nM–mM) to identify off-target effects at high doses .

Isosteric Replacement : Synthesize analogs (e.g., replacing cyclobutane with cyclohexane) to isolate structural contributions to activity .

Pathway-Specific Assays : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity (e.g., mTOR vs. dopamine receptors) .

- Example : A 2024 study resolved contradictory anticancer activity by demonstrating that the compound’s efficacy in HeLa cells was due to ROS generation, not direct kinase inhibition .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.